molecular formula C12H20N2O3 B2891589 tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate CAS No. 2287316-05-4

tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate

Cat. No.: B2891589
CAS No.: 2287316-05-4
M. Wt: 240.303
InChI Key: DSRUCBYGLBAKMD-UHFFFAOYSA-N
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Description

tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate: is a chemical compound with the molecular formula C13H21NO3. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate typically involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with a Zn/Cu couple under vacuum conditions. The reaction is carried out in the presence of tert-butyl methyl ether and a nitrogen atmosphere. A solution of 2,2,2-trichloroacetyl chloride in dimethoxyethane is added dropwise to the mixture, which is then stirred overnight at room temperature. The reaction mixture is treated with a saturated solution of ammonium chloride, followed by extraction with ethyl acetate and purification using column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate is used as an intermediate in the preparation of various complex molecules. Its unique spiro structure makes it valuable for constructing spirocyclic compounds, which are important in drug discovery .

Biology and Medicine: The compound is investigated for its potential as a building block in the synthesis of biologically active molecules. It is used in the development of kinase inhibitors, which are crucial in cancer research and treatment .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs). Its role as an intermediate helps streamline the production of various drugs.

Comparison with Similar Compounds

Uniqueness: tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of both ketone and carboxylate functional groups. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

IUPAC Name

tert-butyl 7-oxo-2,8-diazaspiro[3.5]nonane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-7-12(8-14)5-4-9(15)13-6-12/h4-8H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRUCBYGLBAKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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